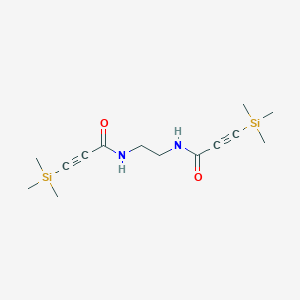
2-Propynamide, N,N'-1,2-ethanediylbis[3-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is a synthetic organic compound characterized by the presence of a propynamide group and two trimethylsilyl groups attached to an ethanediyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propynamide and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a base (e.g., triethylamine), is often employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)-: Unique due to the presence of both propynamide and trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(dimethylsilyl)-: Similar structure but with dimethylsilyl groups instead of trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(ethylsilyl)-: Contains ethylsilyl groups, leading to different reactivity and properties.
Uniqueness
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
489468-19-1 |
|---|---|
分子式 |
C14H24N2O2Si2 |
分子量 |
308.52 g/mol |
IUPAC 名称 |
3-trimethylsilyl-N-[2-(3-trimethylsilylprop-2-ynoylamino)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C14H24N2O2Si2/c1-19(2,3)11-7-13(17)15-9-10-16-14(18)8-12-20(4,5)6/h9-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI 键 |
MQROFCOFSQDVNS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC(=O)NCCNC(=O)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
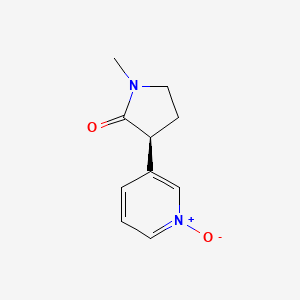
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
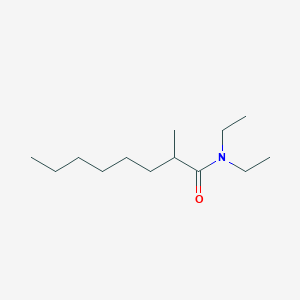
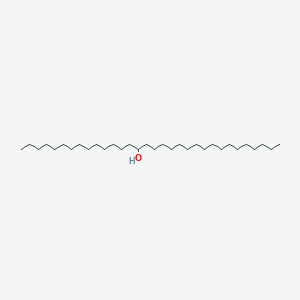
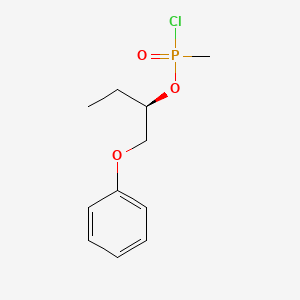
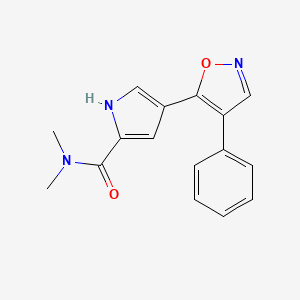
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
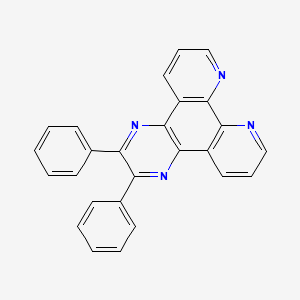
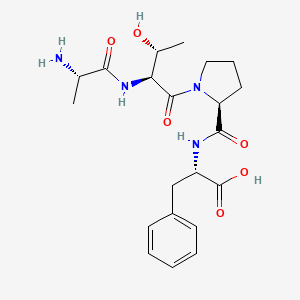
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
